![molecular formula C15H26NP B14287761 Pyridine, 2-[2-(dibutylphosphino)ethyl]- CAS No. 120517-35-3](/img/structure/B14287761.png)
Pyridine, 2-[2-(dibutylphosphino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[2-(dibutylphosphino)ethyl]-: is a heterocyclic compound with the molecular formula C15H26NP and a molecular weight of 251.35 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a dibutylphosphinoethyl group, making it a valuable ligand in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(dibutylphosphino)ethyl]- typically involves the reaction of 2-bromoethylpyridine with dibutylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-[2-(dibutylphosphino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 2-[2-(dibutylphosphino)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[2-(dibutylphosphino)ethyl]- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic processes .
Comparación Con Compuestos Similares
- Pyridine, 2-ethyl-
- Pyridine, 2-(diphenylphosphino)ethyl-
- Pyridine, 2-(dimethylphosphino)ethyl-
Comparison: Pyridine, 2-[2-(dibutylphosphino)ethyl]- is unique due to its dibutylphosphino group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly effective in specific catalytic applications where other ligands may not perform as well .
Propiedades
Número CAS |
120517-35-3 |
|---|---|
Fórmula molecular |
C15H26NP |
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
dibutyl(2-pyridin-2-ylethyl)phosphane |
InChI |
InChI=1S/C15H26NP/c1-3-5-12-17(13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3 |
Clave InChI |
VYUUEIXTQSKYLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(CCCC)CCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


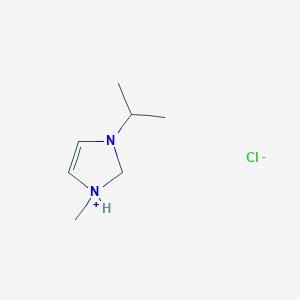
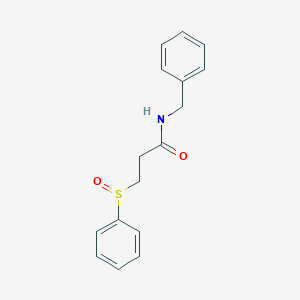

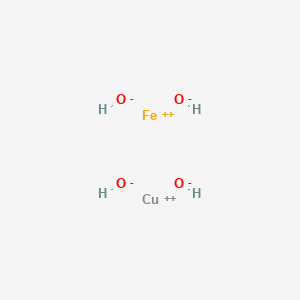
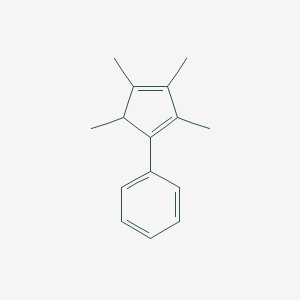

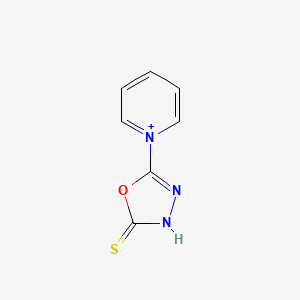
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
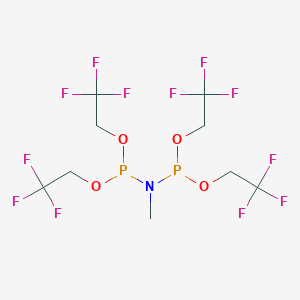
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
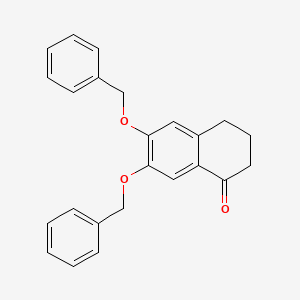
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
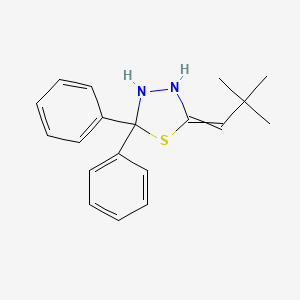
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
